molecular formula C21H28N4O4S B2584079 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-45-6

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2584079
CAS RN: 946247-45-6
M. Wt: 432.54
InChI Key: YEJBEWMKXRRJSQ-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

  • C-Alkylpiperazines, including compounds similar to N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, have been studied for their pharmacological activity. A specific compound, N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine, was reported to have less adrenolytic and vasodilator activity compared to a related isomer. This highlights the influence of substituent positions on biological activity (Cignarella, Loriga, & Paglietti, 1979).

Sensing Mechanisms

  • The compound is relevant in the development of fluorescent probes for detecting metal ions and amino acids. For example, the polymer Poly{3-{[4-(4-methylpiperazin-1-yl)cyclohexylidene]methyl}thiophene} has shown high selectivity and sensitivity toward Hg2+ in methanol-aqueous solutions, as well as the ability to detect Cu2+ (Guo et al., 2014).

Synthesis of Derivatives

  • A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines has been synthesized, demonstrating the compound's relevance in chemical synthesis. These derivatives are analogues of loxapine, a potent antipsychotic drug, with some exhibiting significant antipsychotic activity (Kohara et al., 2002).

Novel Synthetic Approaches

  • The compound is involved in novel synthetic approaches for oxalamides. A study developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, illustrating the compound's utility in creating new chemical formulations (Mamedov et al., 2016).

Antidepressant and Anxiolytic Properties

  • Phenylpiperazine derivatives, structurally related to the compound , have been studied for their antidepressant and anxiolytic-like effects in animal models. This demonstrates the compound's potential relevance in neuropsychopharmacology (Pytka et al., 2015).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-24-7-9-25(10-8-24)17(15-6-11-30-14-15)13-22-20(26)21(27)23-16-4-5-18(28-2)19(12-16)29-3/h4-6,11-12,14,17H,7-10,13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJBEWMKXRRJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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